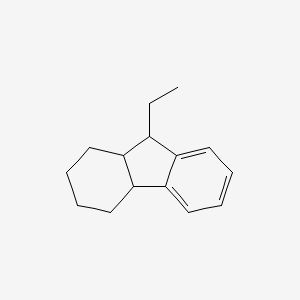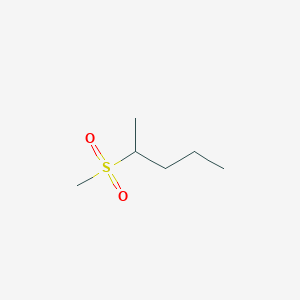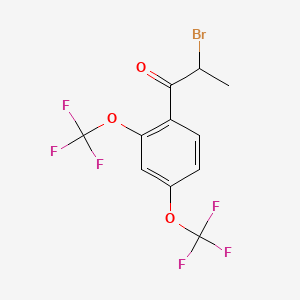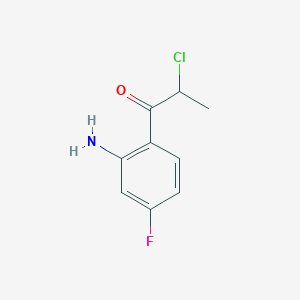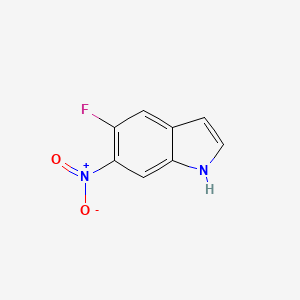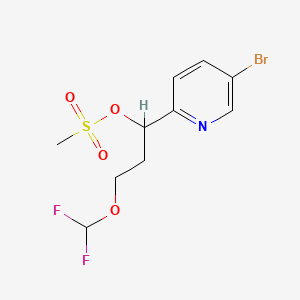
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is a chemical compound that features a bromopyridine moiety, a difluoromethoxy group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-(difluoromethoxy)propanol.
Reaction with Methanesulfonyl Chloride: The 3-(difluoromethoxy)propanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Coupling Reaction: The resulting methanesulfonate ester is then coupled with 5-bromopyridine under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles.
Cross-Coupling Reactions: The bromopyridine moiety can participate in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions and hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanol: Similar structure but lacks the methanesulfonate ester.
(5-Bromopyrid-2-yl)methanol: Contains a hydroxyl group instead of the difluoromethoxy group.
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone: Contains a ketone group instead of the methanesulfonate ester.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is unique due to the presence of both the difluoromethoxy group and the methanesulfonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H12BrF2NO4S |
|---|---|
Molecular Weight |
360.17 g/mol |
IUPAC Name |
[1-(5-bromopyridin-2-yl)-3-(difluoromethoxy)propyl] methanesulfonate |
InChI |
InChI=1S/C10H12BrF2NO4S/c1-19(15,16)18-9(4-5-17-10(12)13)8-3-2-7(11)6-14-8/h2-3,6,9-10H,4-5H2,1H3 |
InChI Key |
KRJISBZVZGIMNG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC(CCOC(F)F)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


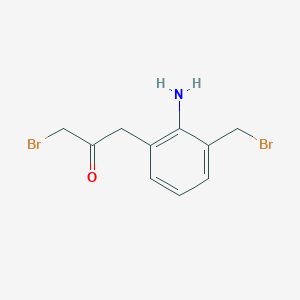
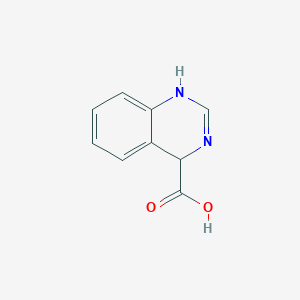
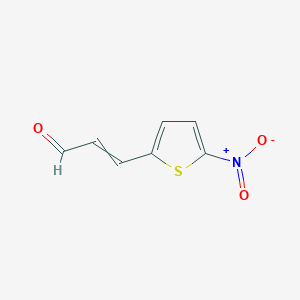

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)

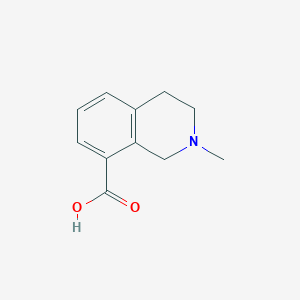
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
